molecular formula C14H14N+ B280494 1-[2-(o-Tolyl)ethenyl]pyridinium

1-[2-(o-Tolyl)ethenyl]pyridinium

Cat. No.: B280494
M. Wt: 196.27 g/mol
InChI Key: VVUHJOJXSWPXHT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(o-Tolyl)ethenyl]pyridinium (OTEPI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. OTEPI is a quaternary ammonium salt that has a pyridinium ring substituted with a vinyl group and an ortho-tolyl group. It has been synthesized using various methods and has shown potential in different fields of research, including medicinal chemistry, biochemistry, and material sciences.

Mechanism of Action

1-[2-(o-Tolyl)ethenyl]pyridinium's mechanism of action is not fully understood. However, it is believed to interact with biological molecules, including proteins and DNA, through electrostatic and hydrophobic interactions. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes such as acetylcholinesterase. In vivo studies have shown that this compound can reduce the growth of tumors in mice and improve the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

1-[2-(o-Tolyl)ethenyl]pyridinium has several advantages for lab experiments, including its high yield and purity, its fluorescent properties, and its potential as a drug delivery system. However, this compound's limitations include its toxicity and its limited solubility in water, which can limit its use in biological systems.

Future Directions

There are several future directions for 1-[2-(o-Tolyl)ethenyl]pyridinium research, including the development of this compound-based drug delivery systems, the synthesis of this compound derivatives with improved solubility and reduced toxicity, and the study of this compound's interactions with biological molecules using advanced techniques such as X-ray crystallography and NMR spectroscopy. Additionally, the potential of this compound as a photosensitizer in photodynamic therapy and as a dopant in organic light-emitting diodes should be further explored.

Synthesis Methods

1-[2-(o-Tolyl)ethenyl]pyridinium can be synthesized using different methods, including the reaction of 2-vinylpyridine with o-tolylmagnesium bromide, the reaction of 2-(o-tolyl)acetonitrile with vinylmagnesium bromide, and the reaction of 2-(o-tolyl)acetonitrile with vinyltrimethylsilane. The most commonly used method is the reaction of 2-vinylpyridine with o-tolylmagnesium bromide, which yields this compound with a high yield and purity.

Scientific Research Applications

1-[2-(o-Tolyl)ethenyl]pyridinium has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and material sciences. In medicinal chemistry, this compound has been studied for its potential as an antitumor agent and as a drug delivery system. In biochemistry, this compound has been used as a fluorescent probe to study protein-ligand interactions and as a photosensitizer in photodynamic therapy. In material sciences, this compound has been used as a precursor for the synthesis of polymeric materials and as a dopant for organic light-emitting diodes.

Properties

Molecular Formula

C14H14N+

Molecular Weight

196.27 g/mol

IUPAC Name

1-[(E)-2-(2-methylphenyl)ethenyl]pyridin-1-ium

InChI

InChI=1S/C14H14N/c1-13-7-3-4-8-14(13)9-12-15-10-5-2-6-11-15/h2-12H,1H3/q+1/b12-9+

InChI Key

VVUHJOJXSWPXHT-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C/[N+]2=CC=CC=C2

SMILES

CC1=CC=CC=C1C=C[N+]2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C=C[N+]2=CC=CC=C2

Origin of Product

United States

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